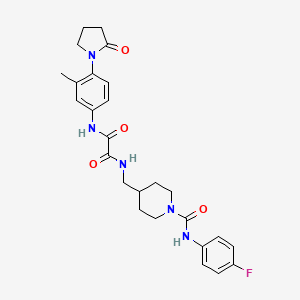
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step reactions, starting from readily available substrates. Key steps could include the formation of the piperidinyl core, introduction of the fluorophenyl group, and the coupling of the oxalamide moiety. Techniques such as nucleophilic substitution, amide coupling, and cyclization reactions are commonly employed.
Molecular Structure Analysis
The molecular structure of such compounds is of significant interest due to the stereochemical arrangements and the potential for isomerism. X-ray diffraction studies and spectroscopic techniques (NMR, MS, IR) are crucial for elucidating the spatial arrangement of atoms, confirming the identity of the synthesized compound, and understanding its conformational dynamics.
Chemical Reactions and Properties
The reactivity of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is influenced by its functional groups. The fluorophenyl and oxalamide units could engage in various chemical reactions, including nucleophilic aromatic substitution and amide hydrolysis, respectively. The presence of these functional groups also affects the molecule's chemical stability and reactivity towards different reagents.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. For example, the presence of the fluorophenyl group could enhance the lipophilicity of the molecule, while the oxalamide linkage might impact its hydrogen bonding capability, affecting solubility in different solvents.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards specific chemical reagents, and stability under various conditions, are pivotal for understanding the molecule's behavior in chemical and biological systems. The piperidinyl and pyrrolidinyl rings might exhibit basicity, while the oxalamide moiety could contribute to hydrogen bonding interactions, influencing the molecule's overall chemical profile.
References
- For comprehensive details on the synthesis, molecular structure, and properties of compounds similar to N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, refer to the following sources:
- Synthesis and structural analysis: Chemical & pharmaceutical bulletin, Journal of Molecular Structure.
- Chemical reactions and properties analysis: Journal of medicinal chemistry, RSC Advances.
- Physical and chemical properties investigation: Chemical Data Collections, Inorganic Chemistry Communications.
Aplicaciones Científicas De Investigación
Role in Understanding Orexin Receptor Mechanisms
Research on orexins (OX) and their receptors (OXR) has shown that these peptides modulate various physiological processes including feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) explored the effects of selective OX1R antagonists in a binge eating (BE) model in female rats, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component. The findings imply that compounds targeting orexin receptors, such as N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, might have significant therapeutic potential in managing compulsive food intake disorders (Piccoli et al., 2012).
Potential in Radiotracer Development
The synthesis and application of radiotracers for studying brain receptors is another critical area of research. Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the animal brain by positron emission tomography (PET). This research indicates the broader applicability of chemically similar compounds in the development of diagnostic tools for neuroimaging, highlighting the relevance of exploring the scientific research applications of complex molecules like N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in neuroscience and pharmacology (Katoch-Rouse & Horti, 2003).
Exploration in Antimycobacterial Activity
Kumar et al. (2008) explored the synthesis and biological intervention of spiro-piperidin-4-ones, demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis. This study presents a case for the investigation of structurally similar compounds for their antimicrobial properties, especially against resistant strains of tuberculosis, showcasing the potential of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in contributing to the development of new antimycobacterial agents (Kumar et al., 2008).
Contributions to Understanding Drug Metabolism
Research into the metabolism of related compounds provides insights into drug disposition and the formation of metabolites. Borel et al. (2011) described the metabolism of a growth hormone secretagogue to an unusual diimidazopyridine metabolite, illustrating the complexity of drug metabolism pathways. Such studies are crucial for understanding the pharmacokinetics and safety profiles of new therapeutic agents, including the detailed analysis of compounds like N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (Borel et al., 2011).
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O4/c1-17-15-21(8-9-22(17)32-12-2-3-23(32)33)29-25(35)24(34)28-16-18-10-13-31(14-11-18)26(36)30-20-6-4-19(27)5-7-20/h4-9,15,18H,2-3,10-14,16H2,1H3,(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBKWXEWQVRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


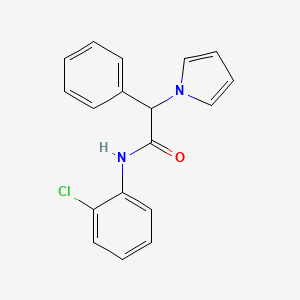
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)
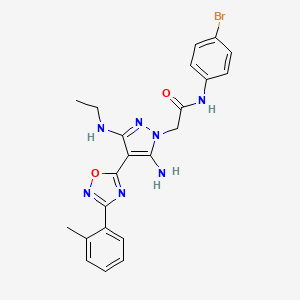
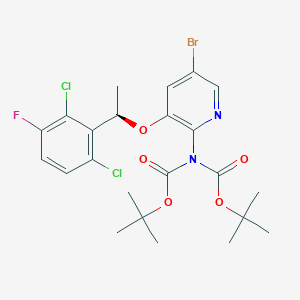
![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)
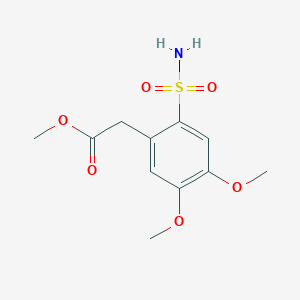
![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)
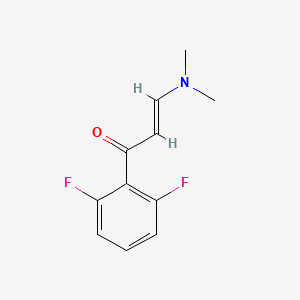
![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)